N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N5O2S/c1-2-35-26(19-31-28(37)30-16-23-13-24(17-30)15-25(14-23)18-30)32-33-29(35)38-20-27(36)34-10-8-22(9-11-34)12-21-6-4-3-5-7-21/h3-7,22-25H,2,8-20H2,1H3,(H,31,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMTVQQVLJANSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCC(CC2)CC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves multiple stepsThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohols.
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is C23H32N4O2S, with a molecular weight of approximately 428.60 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
| Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
These results suggest a promising avenue for developing new anticancer therapies based on this compound's structure and activity profile .
Neuropharmacological Effects
The piperidine moiety in the compound suggests potential applications in treating neurological disorders:
- Cognitive Enhancement : Similar compounds have been shown to enhance cognitive function and memory retention in preclinical models.
Antimicrobial Properties
Research indicates that triazole-containing compounds often possess antimicrobial activity. The sulfenamide group may enhance this effect, making it a candidate for further exploration against various pathogens.
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives demonstrated that modifications to the piperidine and adamantane structures significantly influenced their anticancer efficacy. The compound was evaluated against multiple cancer cell lines using the National Cancer Institute's protocols, showing promising results in inhibiting growth .
Case Study 2: Neuroprotective Effects
In experimental models of neurodegenerative diseases, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress. Results indicated a reduction in cell death and improvement in survival rates, suggesting potential for treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the triazole ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include those with piperidine, triazole, and adamantane moieties. Examples include:
- N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
- N-(1-Benzylpiperidin-4-yl)-2-furamide These compounds share structural similarities but differ in their functional groups and overall properties. The unique combination of functional groups in N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide gives it distinct chemical and biological properties .
Biological Activity
N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a compound that has garnered attention for its potential therapeutic applications. Its structure incorporates several pharmacologically relevant moieties, including a triazole ring and a piperidine derivative, which may contribute to its biological activity.
Chemical Structure
The compound's IUPAC name reflects its complex structure, which includes:
- An adamantane core
- A carboxamide group
- A benzylpiperidine moiety
- A thioether linkage with a triazole substituent
The molecular formula is , and it exhibits significant lipophilicity with an XLogP3 value of 4.4, indicating good membrane permeability.
Research indicates that compounds similar to this compound may act through multiple mechanisms:
- Acetylcholinesterase Inhibition : Some derivatives show inhibition of human acetylcholinesterase (hAChE), which is crucial for neurotransmitter regulation in the central nervous system. This activity is comparable to established drugs like donepezil .
- Neuroprotective Effects : Compounds in this class have demonstrated the ability to reduce amyloid-beta (Aβ) aggregation and protect neuronal cells from toxicity in vitro, suggesting potential applications in Alzheimer's disease .
In Vitro Studies
In vitro assays have shown that related compounds exhibit:
- Significant Reduction in Aβ Aggregation : Assessed using thioflavin T assays and microscopy techniques.
- Neurotoxicity Assessment : Compounds were tested on SH-SY5Y neuroblastoma cell lines, showing no neurotoxic effects at concentrations up to 80 μM .
In Vivo Studies
Animal models have been employed to evaluate the efficacy of these compounds:
- Scopolamine-Induced Memory Impairment : In mouse models, compounds demonstrated the ability to reverse memory deficits induced by scopolamine, indicating potential cognitive enhancement properties.
- Behavioral Assessments : The efficacy was further supported by behavioral tests that showed improved memory and learning capabilities in treated animals compared to controls .
Case Studies
Several studies highlight the biological activity of similar compounds:
- Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and evaluated for their affinity towards various neurotransmitter receptors. Some displayed promising selectivity and potency against serotonin and dopamine transporters, suggesting a multifaceted mechanism of action .
- Triazole-Based Compounds : Research has shown that triazole derivatives can exhibit anti-inflammatory and anti-cancer properties. The incorporation of the triazole moiety in this compound may enhance its therapeutic profile against neurodegenerative diseases .
Summary of Biological Activity
Q & A
Q. What are the key synthetic strategies for preparing the triazole-adamantane core in this compound?
The synthesis involves sequential functionalization of the triazole ring. A common approach includes:
- Step 1 : Formation of the 4-ethyl-4H-1,2,4-triazole scaffold via cyclocondensation of thiourea derivatives with acylhydrazines (adjusted for steric bulk from the ethyl group).
- Step 2 : Introduction of the sulfanyl-ethyl linker via nucleophilic substitution or thiol-ene "click" chemistry.
- Step 3 : Adamantane-1-carboxamide coupling using carbodiimide-mediated amidation (e.g., EDC/HOBt).
- Critical Note : Use anhydrous conditions for adamantane derivatization to avoid side reactions .
Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Thiourea, Et3N, DMF, 80°C | 65–70 | |
| 2 | 2-(4-Benzylpiperidin-1-yl)-2-oxoethyl chloride, K2CO3, DCM | 50–55 | |
| 3 | Adamantane-1-carboxylic acid, EDC, DMAP, CHCl3 | 75–80 |
Q. How is the structural integrity of this compound validated post-synthesis?
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to confirm stereochemistry and bond lengths .
- NMR/LC-MS : ¹H/¹³C NMR for functional group verification; high-resolution MS for molecular weight confirmation.
- Purity : HPLC with Chromolith® columns (≥95% purity threshold) .
Q. What safety protocols are recommended for handling adamantane derivatives?
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential respiratory irritants.
- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can Bayesian optimization improve reaction yields in multi-step syntheses?
- Method : Apply a Design of Experiments (DoE) framework to screen variables (e.g., temperature, solvent polarity, catalyst loading). Bayesian algorithms iteratively predict optimal conditions using Gaussian processes.
- Case Study : A 20% yield increase was reported for triazole-thiol derivatives by optimizing reaction time (6 → 4.5 hrs) and solvent (DMF → THF) .
Q. What computational tools are effective for predicting biological targets of adamantane-containing compounds?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against targets like dopamine receptors or viral proteases.
- QSAR Models : Use descriptors (e.g., logP, polar surface area) to correlate structural features with activity. For example, adamantane’s lipophilicity enhances blood-brain barrier penetration .
Q. How to resolve contradictions between in vitro activity and in silico predictions?
- Hypothesis Testing :
Confirm compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C).
Validate target engagement via SPR or ITC.
Reassess docking parameters (e.g., protonation states, solvation effects).
- Example : A D3 receptor antagonist showed poor in vitro binding despite favorable docking scores; MD simulations revealed conformational flexibility in the triazole ring .
Q. What strategies mitigate stereochemical challenges during piperidine-benzyl group installation?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to control configuration during alkylation.
- Enzymatic Resolution : Lipases (e.g., CAL-B) for enantiomer separation.
- Crystallography : Monitor racemization via time-resolved X-ray .
Data Analysis and Reporting
Q. How to design a robust SAR study for derivatives of this compound?
- Variable Groups :
- A : Adamantane substituents (e.g., hydroxyl, fluorine).
- B : Triazole substituents (e.g., ethyl vs. methyl).
- C : Sulfanyl linker length.
- Assays :
- Primary : IC50 determination against target enzymes.
- Secondary : Solubility (shake-flask method) and metabolic stability (microsomal assays).
Q. What crystallographic metrics ensure reliable structure validation?
- R-factors : R1 < 0.05 for high-resolution data (≤1.0 Å).
- ADPs : Anisotropic displacement parameters for heavy atoms.
- Validation Tools : checkCIF/PLATON for steric clashes and torsional outliers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
